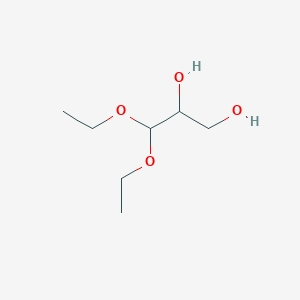

3,3-Diethoxypropane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-3-10-7(11-4-2)6(9)5-8/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZBKXZVJVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CO)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Chiral Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,3-Diethoxypropane-1,2-diol

This compound, more commonly known in scientific literature as DL-Glyceraldehyde diethyl acetal, is a key organic compound that serves as a cornerstone in various synthetic and research applications.[1][2][3] Its molecular structure is unique, featuring a protected aldehyde in the form of a diethyl acetal, alongside a vicinal diol. This arrangement confers a combination of stability and reactivity that makes it an invaluable tool for chemists. As a protected form of glyceraldehyde, the simplest aldose, it provides a stable, liquid starting material for complex syntheses where the aldehyde's reactivity must be temporarily masked.[1]

This guide offers an in-depth exploration of the chemical and physical properties of this compound, grounded in field-proven insights. We will delve into its reactivity, stability, and established applications, providing a comprehensive resource for researchers, chemists, and professionals in drug development and material science.

Caption: Chemical structure of this compound.

Section 1: Core Physicochemical Properties

Understanding the fundamental physical properties of a chemical is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage. This compound is a colorless, clear liquid at room temperature.[1][4] Its key properties are summarized below. It is important to note that minor discrepancies exist across different suppliers for values such as density and refractive index, which may be attributable to variations in measurement standards or purity levels.

| Property | Value | Source(s) |

| CAS Number | 10487-05-5 | [1][4] |

| Molecular Formula | C₇H₁₆O₄ | [1][4][5] |

| Molecular Weight | 164.20 g/mol | [1][4] |

| Appearance | Colorless clear liquid | [1][4] |

| Boiling Point | 136 °C at 27 mmHg | [1][6] |

| Density | 1.06 g/mL | [1][4] |

| Refractive Index (n²⁰/D) | 1.436 - 1.440 | [1][4] |

| Flash Point | 52.2 °C (126 °F) | [6] |

| Purity | Typically ≥95-96% (GC) | [1][4] |

Section 2: Chemical Reactivity and Stability

The utility of this compound stems from the dual functionality of its diol and protected aldehyde groups. The diethyl acetal is the key to its role as a synthetic intermediate, offering a robust protecting group that is stable under neutral or basic conditions but can be readily removed under acidic conditions.

The Acetal as a Protecting Group

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group, like an aldehyde, from participating in a reaction targeted at another part of the molecule. The acetal in this compound serves this purpose perfectly. It is inert to many reagents, including organometallics, hydrides, and oxidizing agents, that would otherwise react with the parent aldehyde (glyceraldehyde).

The deprotection, or hydrolysis, of the acetal is typically achieved by treatment with a mild acid in the presence of water. This regenerates the aldehyde and releases two equivalents of ethanol, allowing the aldehyde to be used in subsequent synthetic steps.

References

An In-Depth Technical Guide to the Synthesis of 3,3-Diethoxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of 3,3-diethoxypropane-1,2-diol, a valuable chiral building block in organic synthesis. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and critical insights into the practical aspects of the synthesis, purification, and characterization of the target compound. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound, also known as DL-glyceraldehyde diethyl acetal, is a versatile synthetic intermediate. Its structure, featuring a protected aldehyde and a diol functionality, makes it a cornerstone in the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products. The acetal group serves as a stable protecting group for the highly reactive aldehyde of glyceraldehyde, allowing for selective modifications at the diol moiety. The ability to deprotect the acetal under mild acidic conditions to reveal the aldehyde functionality further enhances its synthetic utility.

This guide focuses on the most direct and efficient synthetic route to this compound: the acid-catalyzed acetalization of DL-glyceraldehyde. We will delve into the mechanistic underpinnings of this reaction and provide a field-proven, step-by-step protocol that ensures a high yield and purity of the desired product.

Mechanistic Rationale and Reaction Design

The synthesis of this compound from DL-glyceraldehyde is a classic example of acetal formation, a fundamental reaction in organic chemistry for the protection of carbonyl groups. The reaction proceeds via an acid-catalyzed nucleophilic addition of an alcohol to an aldehyde.

Core Principles:

-

Acid Catalysis: The reaction is initiated by the protonation of the carbonyl oxygen of glyceraldehyde by an acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Hemiacetal Formation: An alcohol molecule (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

-

Oxonium Ion Formation and Water Elimination: The hydroxyl group of the hemiacetal is subsequently protonated by the acid catalyst, forming a good leaving group (water). The departure of water generates a resonance-stabilized oxonium ion.

-

Final Acetal Formation: A second molecule of alcohol attacks the oxonium ion, and subsequent deprotonation yields the stable diethyl acetal.

To drive the equilibrium towards the formation of the acetal, the water generated during the reaction must be removed. A common and highly effective strategy is the use of a trialkyl orthoformate, such as triethyl orthoformate. Triethyl orthoformate serves a dual purpose: it can act as a source of ethoxy groups and, more importantly, it reacts with the water produced to form ethanol and ethyl formate, effectively sequestering the water and preventing the reverse reaction (hydrolysis of the acetal).[1][2]

Caption: Acid-catalyzed formation of this compound.

Detailed Experimental Protocol

This protocol is designed to be a robust and reproducible method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| DL-Glyceraldehyde | ≥98% | Sigma-Aldrich |

| Triethyl orthoformate | ≥98% | Sigma-Aldrich |

| Absolute Ethanol (200 proof) | Anhydrous, ≥99.5% | Fisher Scientific |

| p-Toluenesulfonic acid monohydrate | ACS reagent, ≥98.5% | Acros Organics |

| Anhydrous Sodium Bicarbonate | ≥99.5% | J.T. Baker |

| Anhydrous Magnesium Sulfate | Reagent Grade | VWR Chemicals |

| Diethyl Ether | Anhydrous, ≥99.0% | EMD Millipore |

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

pH paper or pH meter

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve DL-glyceraldehyde in absolute ethanol under an inert atmosphere.

-

Addition of Reagents: To the stirred solution, add triethyl orthoformate.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux and maintain this temperature for the specified reaction time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst. Stir for 15-20 minutes.

-

Work-up:

-

Filter the mixture to remove the solid sodium bicarbonate and any salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess ethanol and other volatile components.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

A Representative Laboratory-Scale Synthesis:

A solution of DL-glyceraldehyde (10.0 g) in absolute ethanol (50 mL) is treated with triethyl orthoformate (25 mL) and a catalytic amount of p-toluenesulfonic acid monohydrate (100 mg). The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with solid sodium bicarbonate (1.0 g) and stirred for 30 minutes. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether (100 mL), washed with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product. The product is then purified by vacuum distillation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the hydroxyl groups (broad peak around 3400 cm⁻¹) and C-O bonds of the acetal and alcohol functionalities. The absence of a strong carbonyl peak (around 1720 cm⁻¹) from the starting glyceraldehyde indicates the completion of the reaction.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

-

Purity Assessment: The purity of the final product can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the synthesis.

-

Fume Hood: All steps of the synthesis should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

DL-glyceraldehyde is a solid that should be handled with care to avoid inhalation of dust.

-

Triethyl orthoformate is a flammable liquid and an irritant. Avoid contact with skin and eyes.

-

p-Toluenesulfonic acid is corrosive and should be handled with caution.

-

Absolute ethanol and diethyl ether are highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Optimization

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or catalyst amount. | Increase the reaction time and monitor by TLC. If necessary, add a small additional amount of catalyst. |

| Presence of water in the reagents or solvent. | Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. | |

| Low Yield | Inefficient work-up or purification. | Ensure complete extraction of the product during the work-up. Optimize the distillation conditions (pressure and temperature) to minimize product loss. |

| Hydrolysis of the product during work-up. | Ensure the reaction is thoroughly quenched and neutralized before the aqueous work-up. | |

| Product Contamination | Incomplete removal of starting materials or byproducts. | Optimize the purification step. A second distillation or column chromatography may be necessary. |

Conclusion

The synthesis of this compound via the acid-catalyzed acetalization of DL-glyceraldehyde is a reliable and efficient method for producing this important chiral building block. By understanding the underlying reaction mechanism and adhering to the detailed protocol provided in this guide, researchers can consistently obtain a high yield of the pure product. The insights into the practical aspects of the synthesis, purification, and troubleshooting will further aid in the successful execution of this valuable synthetic transformation.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 3,3-Diethoxypropane-1,2-diol: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3,3-diethoxypropane-1,2-diol. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous chemical structures to forecast the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This predictive approach offers a robust framework for researchers, scientists, and drug development professionals for the identification and characterization of this and structurally related compounds. Detailed experimental protocols for acquiring such data are also provided, ensuring this guide serves as a practical resource in a laboratory setting.

Introduction

This compound is a polyfunctional organic molecule featuring both a vicinal diol and a diethoxy acetal moiety. The presence of these functional groups imparts specific chemical properties that are of interest in various fields, including as a building block in organic synthesis and potentially in the development of new materials and pharmaceutical agents. Accurate structural elucidation is paramount for any application, and spectroscopic techniques are the cornerstone of such characterization.

This guide is structured to provide a detailed, predictive analysis of the key spectroscopic signatures of this compound. By dissecting the molecule into its constituent functional groups and analyzing the expected spectroscopic behavior of each, we can construct a comprehensive and reliable predicted data set. This approach not only provides a benchmark for future experimental work but also serves as an educational tool for understanding the interplay of structure and spectroscopic output.

Predicted Infrared (IR) Spectroscopy

2.1. Theoretical Basis for IR Predictions

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of IR radiation at specific wavenumbers corresponds to particular bond types and functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups of the diol and the C-O bonds of the acetal and alcohol moieties.

The O-H stretching vibrations of the hydroxyl groups are expected to produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹.[1] The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibrations from the alcohol and acetal groups will result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[2] Additionally, the C-H stretching of the sp³ hybridized carbons will be observed in the 2850-3000 cm⁻¹ region.[3]

2.2. Predicted IR Absorption Data

The predicted characteristic IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (acetal, alcohol) |

2.3. Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample with minimal preparation.[4][5]

Methodology:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and the instrument software is running.

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to subtract any atmospheric or crystal-related absorptions.[5][6]

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[5]

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Basis for NMR Predictions

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is influenced by the electron density around it, and the spin-spin coupling between neighboring nuclei provides information about the connectivity of the atoms.

To predict the ¹H and ¹³C NMR spectra of this compound, we can draw on data from analogous compounds. For the diethoxy acetal portion, 1,1-diethoxyethane is a suitable model. For the vicinal diol moiety, 1,2-propanediol and glycerol provide valuable comparative data.[7][8][9][10]

Molecular Structure and Atom Labeling:

To facilitate the discussion of the NMR data, the atoms in this compound are labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

3.2. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment. The hydroxyl protons (on O1 and O2) may appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration. The protons of the ethoxy groups will show a characteristic quartet and triplet pattern. The protons on the three-carbon backbone will exhibit more complex splitting due to diastereotopicity and coupling to multiple neighbors.

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Hf, Hh (C5, C7) | 1.1 - 1.3 | Triplet (t) | J ≈ 7.0 | 6H |

| Ha, Hb (C1) | 3.4 - 3.6 | Doublet of doublets (dd) | J ≈ 11.5, 6.0 (geminal and vicinal) | 2H |

| He, Hg (C4, C6) | 3.5 - 3.8 | Quartet (q) | J ≈ 7.0 | 4H |

| Hc (C2) | 3.7 - 3.9 | Multiplet (m) | - | 1H |

| Hd (C3) | 4.5 - 4.7 | Doublet (d) | J ≈ 5.0 | 1H |

| H-O1, H-O2 | Variable (2.0 - 5.0) | Broad singlet (br s) | - | 2H |

Predicted ¹H NMR Spectrum Visualization:

Caption: Predicted ¹H NMR spectrum of this compound.

3.3. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom. The chemical shifts are predicted based on the functional groups attached to each carbon. Carbons bonded to oxygen will be deshielded and appear at higher chemical shifts.

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C5, C7 | 15 - 17 |

| C4, C6 | 60 - 64 |

| C1 | 65 - 68 |

| C2 | 70 - 74 |

| C3 | 102 - 106 |

3.4. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a liquid sample is as follows.

Methodology:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.[8][9] The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Transfer to NMR Tube: Transfer the solution to a clean, 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.[8]

-

Data Processing: The raw data (Free Induction Decay, FID) will be Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts will be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Predicted Mass Spectrometry (MS)

4.1. Theoretical Basis for MS Predictions

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through the analysis of fragmentation patterns. For this compound (molar mass: 164.20 g/mol ), we can predict the fragmentation pattern based on the known behavior of alcohols and acetals.

Alcohols often undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.[11] Acetals, being a type of ether, are also prone to α-cleavage, where the fragmentation is initiated at the oxygen atoms.[11]

4.2. Predicted Mass Spectrum and Fragmentation Pathway

Upon electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 164 is expected to be of low abundance or absent. The major fragmentation pathways are predicted to be:

-

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 119.

-

Loss of an ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 135.

-

Cleavage of the C2-C3 bond: This would generate a stable oxonium ion of the diethoxyacetal fragment at m/z 103. This is often a dominant peak for acetals.

-

Loss of water (-H₂O): Dehydration of the diol moiety could lead to a fragment at m/z 146.

Proposed Fragmentation Pathway:

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

4.3. Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like polyols, and would likely be used in conjunction with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.[1]

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Conclusion

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have forecasted the key features of its IR, ¹H NMR, ¹³C NMR, and mass spectra. The provided experimental protocols offer a standardized approach for the future acquisition of this data. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality control of this compound and related compounds in a research and development setting.

References

- 1. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mt.com [mt.com]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. datapdf.com [datapdf.com]

- 11. youtube.com [youtube.com]

The Alchemist's Assistant: 3,3-Diethoxypropane-1,2-diol as a Robust Surrogate for Glyceraldehyde in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of complex chiral molecules central to drug discovery, the aldehyde functional group is a cornerstone of reactivity. Among the simplest chiral aldehydes, glyceraldehyde, with its dual hydroxyl functionalities, represents a fundamental three-carbon building block. However, its inherent instability, prone to oligomerization and other side reactions, presents a significant challenge for its practical application in multi-step syntheses.[1] This guide delves into the utility of 3,3-diethoxypropane-1,2-diol, a stable and versatile surrogate that effectively unleashes the synthetic potential of glyceraldehyde.

The Glyceraldehyde Conundrum: A Case for Surrogates

Glyceraldehyde's utility as a chiral precursor is undeniable. It offers a stereochemically defined platform for the elaboration of more complex structures, including carbohydrates and various natural products.[2] However, its reactivity is a double-edged sword. The presence of both an aldehyde and two hydroxyl groups within the same small molecule leads to a propensity for self-condensation and the formation of a complex mixture of hemiacetals and hydrates in solution.[1] This unpredictable behavior often results in low yields and difficulties in purification, hindering its widespread use in demanding synthetic campaigns.

To circumvent these challenges, chemists have turned to the use of protecting groups to mask the reactive aldehyde functionality. The formation of an acetal is a classic and highly effective strategy. By converting the aldehyde to a diethyl acetal, we arrive at this compound, a compound that retains the core carbon skeleton and stereochemistry of glyceraldehyde while exhibiting significantly enhanced stability and ease of handling.[3]

Synthesis and Physicochemical Properties

While this compound is commercially available, understanding its synthesis provides valuable insight into its chemical nature. A plausible and efficient method for its preparation is the acid-catalyzed acetalization of glyceraldehyde with ethanol.

Plausible Synthesis of this compound

This protocol is based on well-established methods for acetal formation from aldehydes and alcohols.[4][5]

Reaction Scheme:

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol:

-

To a solution of glyceraldehyde (1.0 eq) in excess absolute ethanol, add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.01 eq).

-

The reaction mixture is stirred at room temperature. To drive the equilibrium towards the product, a dehydrating agent, such as triethyl orthoformate, can be added.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., triethylamine or sodium bicarbonate).

-

Remove the excess ethanol and other volatile components under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Physicochemical Data Summary:

| Property | Value |

| Molecular Formula | C₇H₁₆O₄ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 10487-05-5 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Applications in Synthesis: A Versatile Chiral Building Block

The primary utility of this compound lies in its ability to act as a stable equivalent of glyceraldehyde in a variety of organic transformations. The protected aldehyde is inert to many reagents that would otherwise react with a free aldehyde, such as organometallic reagents and reducing agents under basic or neutral conditions.[6]

While specific, published examples detailing the use of this compound are not abundant, its application can be inferred from the vast body of literature on the use of protected chiral aldehydes in asymmetric synthesis. For instance, in a multi-step synthesis, the diol functionality of this compound could be selectively protected or modified, followed by reactions at the carbon backbone, with the latent aldehyde functionality being unmasked at a later, strategic point in the synthesis.

Illustrative Synthetic Workflow:

Caption: General synthetic workflow using the glyceraldehyde surrogate.

The Key to Versatility: Deprotection of the Acetal

The successful use of any protecting group hinges on its efficient removal under conditions that do not compromise the integrity of the rest of the molecule. The diethyl acetal of this compound can be readily hydrolyzed back to the parent aldehyde under acidic conditions.[7][8]

Reaction Scheme:

Caption: Acid-catalyzed hydrolysis of the diethyl acetal to glyceraldehyde.

General Deprotection Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent system, typically a mixture of an organic solvent (e.g., tetrahydrofuran, acetone) and water.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or an acidic resin).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the hydrolysis by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with a suitable organic solvent to isolate the glyceraldehyde product.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Note: The liberated glyceraldehyde is unstable and should be used immediately in the subsequent synthetic step.

Deprotection Conditions Comparison:

| Acid Catalyst | Solvent System | Temperature | Remarks |

| HCl (aq) | THF/Water | Room Temp. | Standard and effective method. |

| p-TsOH | Acetone/Water | Room Temp. | Milder alternative to mineral acids. |

| Amberlyst-15 | Methanol/Water | Room Temp. | Heterogeneous catalyst, easy to remove. |

| Formic Acid | Water | 40-60 °C | Can be useful for sensitive substrates. |

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Hazards: While specific toxicity data is unavailable, related compounds may cause skin and eye irritation. The flammability of this compound is not known, but it should be kept away from ignition sources.

Conclusion

This compound serves as an invaluable surrogate for the synthetically challenging yet important chiral building block, glyceraldehyde. Its enhanced stability and predictable reactivity make it an ideal choice for complex, multi-step syntheses in academic and industrial research, particularly in the field of drug development. By employing the straightforward protection/deprotection strategies outlined in this guide, researchers can effectively harness the synthetic potential of glyceraldehyde, paving the way for the efficient construction of novel and medicinally relevant molecules.

References

- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. fishersci.com [fishersci.com]

Harnessing the Chiral Core: A Technical Guide to Synthetic Transformations Starting from 3,3-Diethoxypropane-1,2-diol

Introduction: The Strategic Value of C3 Chiral Building Blocks

In the landscape of modern drug discovery and development, the efficient construction of enantiomerically pure molecules is paramount. The "chiral pool" – a collection of readily available, inexpensive, and enantiopure natural products – serves as a foundational source of stereochemical information for the synthesis of complex targets.[1][2] Among these, C3 building blocks derived from glycerol are of particular strategic importance due to their versatility and the prevalence of the glycerol backbone in a myriad of biologically active molecules. This guide focuses on a valuable, yet perhaps underutilized, member of this family: 3,3-diethoxypropane-1,2-diol. This molecule, possessing a protected aldehyde in the form of a diethyl acetal and a stereodefined 1,2-diol, offers a robust platform for the synthesis of a diverse array of chiral synthons.

This document provides an in-depth technical exploration of the synthetic pathways originating from this compound. We will delve into the strategic considerations behind protecting group manipulations and the subsequent elaboration of the unmasked chiral aldehyde. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile starting material for the efficient construction of complex chiral molecules.

Part 1: The Gateway to Selectivity - Protection of the 1,2-Diol

The synthetic journey with this compound begins with a critical step: the selective protection of the vicinal diol. This is essential to differentiate the reactivity of the hydroxyl groups from the latent aldehyde functionality. The formation of a cyclic acetal, specifically an acetonide, is the strategy of choice for this transformation.[3] This approach offers several advantages: the reaction is typically high-yielding, the acetonide is stable to a wide range of reaction conditions (particularly basic and nucleophilic reagents), and its removal can be achieved under mild acidic conditions.

The causality behind this initial protection lies in preventing the free hydroxyl groups from interfering with subsequent reactions, such as those involving organometallic reagents that would be quenched by the acidic protons of the diol.[4]

Experimental Protocol: Acetonide Protection of (R)-3,3-Diethoxypropane-1,2-diol

Objective: To synthesize (R)-4-(2,2-diethoxyethyl)-2,2-dimethyl-1,3-dioxolane.

Materials:

-

(R)-3,3-Diethoxypropane-1,2-diol

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Anhydrous dichloromethane (DCM) or acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-3,3-diethoxypropane-1,2-diol (1.0 eq) in anhydrous DCM, add 2,2-dimethoxypropane (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to afford the crude product, which can be purified by flash chromatography if necessary.

Caption: Workflow for the acetonide protection of the 1,2-diol.

Part 2: Unmasking the Core Functionality - Selective Acetal Hydrolysis

With the diol protected, the next strategic step is the deprotection of the diethyl acetal to reveal the synthetically versatile aldehyde. This transformation is achieved through acid-catalyzed hydrolysis.[5][6] The key to a successful synthesis is the selective hydrolysis of the open-chain diethyl acetal in the presence of the cyclic acetonide. This selectivity is achievable due to the generally higher stability of five-membered cyclic acetals compared to their acyclic counterparts under acidic conditions.[7] By carefully controlling the reaction conditions (e.g., using a stoichiometric amount of water and a mild acid catalyst), the desired chiral aldehyde, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde, can be obtained in good yield.

Experimental Protocol: Selective Hydrolysis to the Aldehyde

Objective: To synthesize (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde.

Materials:

-

(R)-4-(2,2-diethoxyethyl)-2,2-dimethyl-1,3-dioxolane

-

Acetone/water mixture (e.g., 9:1 v/v)

-

Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting acetal (1.0 eq) in an acetone/water mixture.

-

Add a catalytic amount of PPTS (0.1 eq).

-

Stir the mixture at room temperature, monitoring carefully by TLC. The reaction should be stopped as soon as the starting material is consumed to minimize potential side reactions or over-hydrolysis.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting aldehyde is often used immediately in the next step due to its potential for instability.

Part 3: Elaboration of the Chiral Aldehyde - A Gateway to Diverse Scaffolds

The resulting chiral α-hydroxy aldehyde derivative is a powerful intermediate for a wide range of carbon-carbon bond-forming reactions. Its bifunctional nature allows for the introduction of molecular complexity with a high degree of stereocontrol.

Chain Extension via Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, thus extending the carbon chain.[8][9] The use of stabilized or non-stabilized ylides allows for the synthesis of (E)- or (Z)-alkenes, respectively, offering control over the geometry of the product.[10][11]

Objective: To synthesize ethyl (R,E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enoate.

Materials:

-

(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

-

(Triphenylphosphoranylidene)acetate

-

Anhydrous toluene or THF

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) in anhydrous toluene.

-

Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the desired α,β-unsaturated ester.

| Reactant | Product | Typical Yield | Stereoselectivity |

| Aldehyde + Stabilized Ylide | (E)-Alkene | 80-95% | >95:5 E:Z |

| Aldehyde + Non-stabilized Ylide | (Z)-Alkene | 70-90% | >90:10 Z:E |

Carbon-Carbon Bond Formation via Grignard Addition

The addition of Grignard reagents to the chiral aldehyde allows for the formation of a new stereocenter, leading to diastereomeric secondary alcohols.[12][13] The stereochemical outcome of this reaction can often be predicted by Felkin-Anh or Cram chelation models, depending on the reaction conditions. This provides a powerful tool for the synthesis of complex polyol structures.[14]

Objective: To synthesize (R)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol.

Materials:

-

(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

-

Methylmagnesium bromide (MeMgBr) in THF (3.0 M solution)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) in anhydrous diethyl ether and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add the MeMgBr solution (1.2 eq) dropwise via syringe.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure. Purify by flash chromatography to separate the diastereomers.

Caption: Synthetic pathways from this compound.

Part 4: Further Transformations - Leveraging the Diol Moiety

Following the elaboration of the aldehyde-derived portion of the molecule, the protected diol can be deprotected to reveal the 1,2-diol functionality for further reactions.

Oxidative Cleavage of the Diol

A powerful transformation of the regenerated 1,2-diol is oxidative cleavage using reagents such as sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[15][16] This reaction cleaves the carbon-carbon bond of the diol to yield two new carbonyl groups.[17] This strategy can be used to generate new chiral aldehydes or ketones, further expanding the synthetic utility of the original starting material.

Objective: To generate a new aldehyde from the deprotected diol.

Materials:

-

The elaborated product with the acetonide still in place

-

Aqueous acetic acid (e.g., 80%)

-

Sodium periodate (NaIO₄)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Deprotection: Dissolve the acetonide-protected compound in aqueous acetic acid and stir at room temperature until TLC analysis indicates complete removal of the acetonide.

-

Cleavage: To the resulting diol in a suitable solvent system (e.g., DCM/water), add sodium periodate (1.1 eq) portion-wise.

-

Stir vigorously at room temperature until the reaction is complete.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate to yield the crude aldehyde product.

Conclusion

This compound represents a highly versatile and valuable chiral starting material for the synthesis of complex molecules. Its inherent stereochemistry, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for a variety of synthetic transformations. By employing a logical sequence of protection, deprotection, and elaboration, researchers can access a wide array of chiral building blocks crucial for the development of new therapeutics. The methodologies outlined in this guide provide a solid foundation for harnessing the full potential of this C3 chiral synthon.

References

- 1. Synthesis of a chiral building block for highly functionalized polycyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Stereoselective synthesis of 3,3-diethoxypropane-1,2-diol

An In-Depth Technical Guide to the Stereoselective Synthesis of 3,3-Diethoxypropane-1,2-diol

Authored by: A Senior Application Scientist

Abstract

Chiral 1,2-diols are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, natural products, and chiral ligands.[1] this compound, a protected form of glyceraldehyde, is a particularly valuable C3 synthon, offering a stable yet readily deprotectable aldehyde functionality. Its stereochemically defined vicinal diols provide crucial handles for subsequent stereocontrolled transformations. This technical guide provides an in-depth exploration of the primary methodologies for achieving the stereoselective synthesis of both (R)- and (S)-3,3-diethoxypropane-1,2-diol. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of asymmetric dihydroxylation, chiral pool-based synthesis, and enzymatic resolution strategies to guide researchers and process development professionals in selecting the optimal route for their specific applications.

Introduction: The Strategic Importance of a Protected Chiral C3 Synthon

The precise spatial arrangement of functional groups is paramount in determining the biological activity of a molecule. Enantiomerically pure vicinal diols are privileged structural motifs found in a vast array of bioactive molecules, including macrolide antibiotics, polyketide natural products, and antiviral agents.[2] The target molecule, this compound, provides a stable, masked aldehyde at the C3 position in the form of a diethyl acetal. This protecting group strategy is crucial as it prevents undesired side reactions of a free aldehyde (such as self-condensation or oxidation) while the chiral diol at C1 and C2 is being constructed or manipulated.

This guide focuses on the practical execution of robust synthetic strategies, moving beyond mere procedural lists to explain the causality behind the selection of reagents, catalysts, and reaction conditions.

Retrosynthetic Analysis: Devising the Pathways

A logical disconnection of the target molecule reveals the core strategic possibilities for its stereoselective construction. The primary bond formation to consider is the C1-C2 diol. This can be achieved either by creating the stereocenters on an achiral precursor or by starting with a molecule where the chirality is already established.

Caption: Retrosynthetic analysis of this compound.

Methodology I: Sharpless Asymmetric Dihydroxylation (SAD)

The most direct and elegant method for installing a chiral diol onto a prochiral alkene is the Sharpless Asymmetric Dihydroxylation (SAD). This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the oxidation to one face of the double bond with high fidelity.[3]

Mechanistic Principle & Rationale

The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, which is coordinated to a chiral quinine-based ligand.[3] The ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), creates a chiral pocket that enforces a specific trajectory for the alkene, resulting in face-selective dihydroxylation. The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), which re-oxidizes the Os(VI) species back to Os(VIII).[3]

The choice between the pseudoenantiomeric ligands dictates the final stereochemistry:

-

AD-mix-α: Contains (DHQ)₂PHAL, which typically delivers the diol to the "alpha" or lower face of the alkene when drawn in a standard orientation.

-

AD-mix-β: Contains (DHQD)₂PHAL, which delivers the diol to the "beta" or upper face.

Experimental Workflow

References

An In-depth Technical Guide to the Physical Properties of Diethoxypropane Derivatives

Introduction

Diethoxypropane derivatives, a group of acetals and ketals, are characterized by a propane backbone with two ethoxy groups. Their isomeric forms—1,1-diethoxypropane, 1,2-diethoxypropane, 1,3-diethoxypropane, and 2,2-diethoxypropane—exhibit distinct physical properties that dictate their applications across various scientific and industrial domains, including as solvents, reagents in chemical synthesis, and in the formulation of fragrances.[1][2] This guide provides an in-depth exploration of the core physical properties of these derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the structural nuances that influence these properties and provide standardized protocols for their accurate measurement.

The position of the ethoxy groups on the propane chain significantly impacts the molecule's polarity, steric hindrance, and intermolecular forces, leading to variations in boiling point, density, solubility, and refractive index. Understanding these structure-property relationships is paramount for selecting the appropriate isomer for a specific application and for ensuring the purity and consistency of materials.

Comparative Analysis of Key Physical Properties

The physical characteristics of diethoxypropane isomers are summarized below, providing a clear comparison of their fundamental properties. These values, collated from various authoritative sources, highlight the subtle yet significant differences arising from their structural isomerism.

| Physical Property | 1,1-Diethoxypropane | 1,2-Diethoxypropane | 1,3-Diethoxypropane | 2,2-Diethoxypropane |

| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ |

| Molecular Weight ( g/mol ) | 132.20 | 132.20 | 132.20 | 132.20 |

| CAS Number | 4744-08-5 | 10221-57-5 | 3459-83-4 | 126-84-1 |

| Boiling Point (°C) | 122.8 - 124[3][4] | Not explicitly found | Not explicitly found | 114 - 117[5][6] |

| Density (g/mL) | 0.823 - 0.841 at 25°C[3][4] | Not explicitly found | Not explicitly found | 0.82 - 0.83 at 20-25°C[5][6] |

| Refractive Index (n20/D) | 1.386 - 1.392[3][7] | Not explicitly found | Not explicitly found | 1.389[5] |

| Solubility | Slightly soluble in water; soluble in alcohol.[7] | Not explicitly found | Not explicitly found | Soluble in alcohol; miscible with oils.[5][8] |

Core Physical Properties and Their Determinants

Boiling Point: A Reflection of Intermolecular Forces

The boiling point is a critical indicator of the strength of intermolecular forces. For diethoxypropane isomers, these are primarily van der Waals forces. The more linear and less branched the molecule, the greater the surface area available for these interactions, generally leading to a higher boiling point.

-

1,1-Diethoxypropane and 2,2-diethoxypropane are isomers of particular interest. 1,1-diethoxypropane, also known as propionaldehyde diethyl acetal, has a boiling point in the range of 122.8-124°C.[3][4] In contrast, 2,2-diethoxypropane (acetone diethyl ketal), with its more compact, branched structure, exhibits a lower boiling point of 114-117°C.[5][6] This difference can be attributed to the reduced surface area of the more spherical 2,2-isomer, which diminishes the effectiveness of London dispersion forces.

Density: The Influence of Molecular Packing

Density is a measure of mass per unit volume and is influenced by both molecular weight and how efficiently the molecules pack together in the liquid state. While all diethoxypropane isomers share the same molecular weight, their structural differences affect their packing efficiency.

-

1,1-Diethoxypropane has a reported density of approximately 0.823-0.841 g/mL at 25°C.[3][4]

-

2,2-Diethoxypropane has a slightly lower density, around 0.82-0.83 g/mL at 20-25°C.[5][6]

This subtle difference suggests that the more linear 1,1-isomer may pack more efficiently in the liquid phase compared to the bulkier 2,2-isomer.

Refractive Index: A Measure of Light Interaction

The refractive index is a dimensionless number that describes how fast light travels through a material.[9] It is a fundamental physical property that is sensitive to the electronic structure of a molecule and is often used as a quick and non-destructive method to assess the purity of a liquid sample.[10][11]

-

The refractive index for 1,1-diethoxypropane is reported to be in the range of 1.386 to 1.392 at 20°C.[3][7]

-

For 2,2-diethoxypropane , the refractive index is approximately 1.389 at 20°C.[5]

These values are typically measured using a refractometer, with the results being dependent on temperature and the wavelength of light used.[10][12]

Solubility: The Role of Polarity

The solubility of diethoxypropane derivatives is governed by the principle of "like dissolves like." The two ether linkages introduce some polarity to the otherwise nonpolar hydrocarbon structure.

-

1,1-Diethoxypropane is described as slightly soluble in water and soluble in alcohol.[7]

-

2,2-Diethoxypropane is also soluble in alcohol and is miscible with many oils and perfume chemicals.[5][8]

-

An amino-substituted derivative, 1-Amino-3,3-diethoxypropane , is noted to be miscible with water, a consequence of the highly polar amino group capable of hydrogen bonding.

The limited solubility of the unsubstituted diethoxypropanes in water is due to their predominantly nonpolar character. However, their ether oxygens can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for quality control and research applications. The following are standardized methodologies for measuring the key physical properties of diethoxypropane derivatives.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds, making it ideal for assessing the purity of diethoxypropane derivatives.[13][14] The principle lies in the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase.[13]

Experimental Protocol: Purity Analysis by GC-FID

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.[13]

-

Column: A capillary column, such as a DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness), is suitable for separating these volatile compounds.[13]

-

Carrier Gas: High-purity helium or nitrogen is used as the carrier gas.[13]

-

Sample Preparation: A dilute solution of the diethoxypropane sample is prepared in a high-purity volatile solvent (e.g., methanol or dichloromethane). A typical concentration is around 100 mg in 10 mL.[1][13]

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated injector port (e.g., 250°C).[1]

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program starts at 50°C, holds for 2 minutes, then ramps up to 220°C at a rate of 10°C/min, and holds for 5 minutes.[1]

-

Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of substance.

-

Data Analysis: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[13]

Caption: Workflow for Purity Determination by Gas Chromatography.

Measurement of Refractive Index

A refractometer is the standard instrument for measuring the refractive index of a liquid.[10][12]

Experimental Protocol: Refractive Index Measurement

-

Instrument Calibration: Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the diethoxypropane sample onto the clean, dry prism of the refractometer.[12]

-

Measurement: Close the prism and allow the sample temperature to equilibrate to the set temperature (typically 20°C or 25°C).[12]

-

Reading: View the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.[12]

-

Recording: Record the refractive index value, typically to four decimal places, along with the measurement temperature (e.g., nD²⁰).[10][12]

Caption: Protocol for Measuring Refractive Index.

Synthesis of Diethoxypropane Derivatives: A Brief Overview

The synthesis of diethoxypropane derivatives typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with ethanol in the presence of an acid catalyst. This reaction is an equilibrium process, and a dehydrating agent is often used to drive the reaction towards the formation of the acetal or ketal.

For instance, an improved synthesis of 2,2-diethoxypropane involves the reaction of acetone with anhydrous ethanol using triethyl orthoformate as a dehydrating agent and ammonium chloride as a catalyst.[1][15] Similarly, 1,2-diethoxypropane can be synthesized from propylene glycol via the Williamson ether synthesis.[16]

Caption: Synthesis of 2,2-Diethoxypropane.

Applications in Research and Drug Development

The distinct physical properties of diethoxypropane derivatives make them valuable in various stages of research and drug development. Their use as solvents is prominent, and their ability to act as protecting groups for carbonyl functionalities is a key application in multi-step organic synthesis.[1] For example, 1,1-diethoxypropane is used as a derivatization reagent in gas chromatography to enhance the volatility and stability of carbonyl compounds.[17] Furthermore, some derivatives, such as 1-amino-3,3-diethoxypropane, have been utilized in the preparation of hydrogels and as components of pH-sensitive derivatives for drug delivery systems.

Conclusion

The physical properties of diethoxypropane derivatives are intrinsically linked to their isomeric structures. A thorough understanding of these properties, from boiling point and density to refractive index and solubility, is essential for their effective application in research and industry. The methodologies outlined in this guide provide a robust framework for the accurate characterization of these versatile compounds, ensuring their quality and suitability for their intended purpose. As research continues to uncover new applications for these derivatives, a solid foundation in their physical chemistry will remain a critical asset for scientists and developers.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Diethoxypropane CAS#: 126-84-1 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,1-diethoxypropane [stenutz.eu]

- 5. 2,2-Diethoxypropane | 126-84-1 [chemicalbook.com]

- 6. 2,2-Diethoxypropane for synthesis 126-84-1 [sigmaaldrich.com]

- 7. propionaldehyde diethyl acetal, 4744-08-5 [thegoodscentscompany.com]

- 8. scent.vn [scent.vn]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

- 10. faculty.weber.edu [faculty.weber.edu]

- 11. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. birchbiotech.com [birchbiotech.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 1,1-Diethoxypropane | Manasa Life Sciences [manasalifesciences.com]

An In-Depth Technical Guide to the Solubility of 3,3-Diethoxypropane-1,2-diol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3-Diethoxypropane-1,2-diol in a variety of common organic solvents. In the absence of extensive published quantitative data for this specific compound, this document leverages fundamental principles of chemical interactions, structural analogy to related molecules such as glycerol ethers and other short-chain diols, and theoretical frameworks like Hansen Solubility Parameters (HSP) to present a robust, scientifically grounded solubility profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both predictive insights and detailed experimental protocols for empirical solubility determination.

Introduction: Understanding this compound

This compound, with the molecular formula C₇H₁₆O₄, is a vicinal diol featuring two hydroxyl (-OH) groups and a diether functional group.[1] Its molecular structure, characterized by both polar and non-polar moieties, dictates its solubility behavior in different solvent environments. The presence of hydroxyl groups allows for hydrogen bonding, a key factor in its interaction with protic and polar aprotic solvents. The ethoxy groups also contribute to its polarity. A thorough understanding of its solubility is critical for a multitude of applications, including as a reactant, a solvent in formulations, or a building block in the synthesis of more complex molecules.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₄ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle is governed by the intermolecular forces between the solute and the solvent. For this compound, the key interactions at play are:

-

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar protic solvents.

-

Dipole-Dipole Interactions: The ether linkages and hydroxyl groups create a significant dipole moment, promoting solubility in polar aprotic solvents.

-

Van der Waals Forces: The hydrocarbon backbone of the molecule allows for weaker van der Waals interactions with non-polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[3][4] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] A solute is predicted to be soluble in a solvent if their HSP values are similar, meaning the "distance" between them in the three-dimensional Hansen space is small.

The following diagram illustrates the concept of the Hansen Solubility Sphere, where solvents located within the sphere are likely to be good solvents for the solute at the center.

Caption: Conceptual representation of the Hansen Solubility Sphere.

Estimated Solubility Profile

Based on its molecular structure and by analogy with other short-chain diols and glycerol ethers, the following solubility profile for this compound in common organic solvents at ambient temperature (approximately 25°C) is predicted. It is crucial to note that these are estimations and should be confirmed experimentally for any critical application.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding between the diol's hydroxyl groups and methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Acetone | Polar Aprotic | High | The diol can act as a hydrogen bond donor to the carbonyl oxygen of acetone. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions. |

| Toluene | Non-Polar | Low to Moderate | Some interaction is possible through van der Waals forces with the hydrocarbon backbone. |

| Hexane | Non-Polar | Low | Predominantly non-polar interactions, which are less favorable for the polar diol. |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-RI, GC-FID)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at equilibrium is crucial.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

-

Dilution and Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong predictive understanding of its solubility can be established through the analysis of its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble in polar protic and polar aprotic solvents and less soluble in non-polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination.

References

A-Z Guide to the Handling and Storage of Air-Sensitive Diol Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling and storage of air-sensitive diol compounds. Moving beyond rote procedures, this document elucidates the chemical principles underpinning best practices, ensuring the integrity of these critical reagents from procurement to disposal.

Section 1: The Chemical Vulnerability of Diols

Diols, compounds featuring two hydroxyl (-OH) groups, are fundamental building blocks in organic synthesis.[1] However, certain diols exhibit pronounced sensitivity to atmospheric conditions, primarily due to two key vulnerabilities: hygroscopicity and oxidation.

1.1 Hygroscopicity: The Affinity for Water Hygroscopic materials actively attract and absorb moisture from the air.[2] For diols, the polar hydroxyl groups readily form hydrogen bonds with atmospheric water. This ingress of water can act as an unwanted reactant, alter concentration, and degrade the material, making it difficult to use or dissolve.[2]

1.2 Oxidation: The Reaction with Oxygen The hydroxyl groups of a diol can be susceptible to oxidation, especially in the presence of catalysts, light, or heat.[2] This process can convert the diol into undesired byproducts such as hydroxy aldehydes, hydroxy ketones, or dicarbonyl compounds, compromising the purity and reactivity of the starting material. In some cases, vicinal diols can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl groups.[1] The presence of electron-donating groups on the diol structure can increase its susceptibility to oxidation.[3]

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Common Degradation Pathways for Air-Sensitive Diols", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Diol [label="Air-Sensitive Diol\n(R-CH(OH)-CH(OH)-R')", fillcolor="#4285F4"]; H2O [label="Atmospheric\nMoisture (H₂O)", fillcolor="#EA4335", shape=ellipse]; O2 [label="Atmospheric\nOxygen (O₂)", fillcolor="#EA4335", shape=ellipse]; HydratedDiol [label="Hydrated Diol\n(Compromised Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidizedProducts [label="Oxidized Byproducts\n(e.g., Dicarbonyls, Cleavage Products)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges H2O -> Diol [label="Hygroscopic Absorption", style=dashed]; Diol -> HydratedDiol [label="Degradation"]; O2 -> Diol [label="Oxidation", style=dashed]; Diol -> OxidizedProducts [label="Degradation"]; }

Caption: Figure 1. Degradation pathways for air-sensitive diols.

Section 2: The Inert Atmosphere Toolkit: Glovebox vs. Schlenk Line

To mitigate these risks, air-sensitive diols must be handled under an inert atmosphere, which involves replacing reactive air with a non-reactive gas like argon or nitrogen.[4][5] The two primary apparatuses for this are the glovebox and the Schlenk line.[4][6]

| Feature | Glovebox | Schlenk Line |

| Environment | Fully enclosed, sealed chamber with a continuously purified inert atmosphere (<1 ppm O₂, H₂O).[2][7] | Glassware is connected to a dual-manifold system providing alternating vacuum and inert gas flow.[8] |

| Manipulation | Performed via large, integrated gloves.[6][7] Allows for direct handling and weighing.[8] | Indirect manipulation using septa, syringes, and cannula transfers.[4] |

| Best For | Handling solids, weighing precise amounts, and performing complex manipulations or entire reactions.[4][8] | Performing reactions in solution, solvent transfers, and less complex manipulations.[8] |

| Throughput | Higher throughput for multiple samples or reactions. | Lower throughput, typically for single-reaction setups. |

| Learning Curve | Relatively intuitive for direct manipulation. | Requires more practice to master techniques like cannula transfer. |

dot graph { graph [layout=dot, splines=true, bgcolor="#F1F3F4", label="Figure 2: Decision Flowchart for Technique Selection", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start: Handling\nAir-Sensitive Diol", shape=ellipse, fillcolor="#34A853"]; IsSolid [label="Is the diol a solid\nthat requires weighing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsComplex [label="Is the procedure\ncomplex or require\nmultiple transfers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Glovebox [label="Use Glovebox", shape=box, fillcolor="#4285F4"]; Schlenk [label="Use Schlenk Line", shape=box, fillcolor="#4285F4"]; LiquidTransfer [label="Is it a simple liquid\ntransfer or reaction setup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> IsSolid; IsSolid -> Glovebox [label="Yes"]; IsSolid -> IsComplex [label="No"]; IsComplex -> Glovebox [label="Yes"]; IsComplex -> LiquidTransfer [label="No"]; LiquidTransfer -> Schlenk [label="Yes"]; LiquidTransfer -> Glovebox [label="No\n(Consider Glovebox for ease)"]; }

Caption: Figure 2. Decision flowchart for technique selection.

Section 3: Standard Operating Procedures (SOPs)

Adherence to meticulous protocols is non-negotiable for maintaining the integrity of air-sensitive diols.

3.1 Glassware and Equipment Preparation All glassware must be rigorously dried to remove adsorbed water.[4]

-

Procedure:

-

Clean and assemble all glassware (flasks, stir bars, etc.).

-

Place in a laboratory oven at >120°C for at least 4 hours, though overnight is preferable.[5]

-

Immediately transfer the hot glassware to a desiccator to cool under vacuum or assemble it hot on the Schlenk line.[9]

-

Once assembled, connect the glassware to the Schlenk line and perform a minimum of three "evacuate-refill" cycles, subjecting the vessel to a vacuum to remove air and then refilling it with inert gas.[4][8]

-

3.2 Protocol: Transferring a Solid Air-Sensitive Diol in a Glovebox This protocol ensures the diol is never exposed to the laboratory atmosphere.

-

Preparation: Place a clean, dry Schlenk flask (with the stopcock open), a spatula, and a weighing boat inside the glovebox antechamber.[8]

-